5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: is a chemical compound with the molecular formula C7H10Cl2N2O2S and a molecular weight of 257.14 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of both chloro and sulfonyl chloride groups makes it a valuable intermediate in various chemical reactions and industrial applications.
Mechanism of Action
Biochemical Pathways
Without specific knowledge of the compound’s targets and mode of action, it is challenging to predict the biochemical pathways that this compound might affect .
Result of Action
The molecular and cellular effects of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride’s action are currently unknown due to the lack of research on this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-chloro-3-isopropyl-1-methyl-1H-pyrazole with sulfonyl chloride reagents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine, which facilitates the formation of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions often involve the use of a base such as triethylamine or pyridine to neutralize the by-products.
Addition Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to form the corresponding sulfonamide or sulfonate esters.
Major Products:
Substitution Reactions: Products include various substituted pyrazoles with functional groups such as amines or ethers.
Addition Reactions: Products include sulfonamides and sulfonate esters, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is primarily utilized in the synthesis of bioactive compounds. Its sulfonyl chloride group is a versatile electrophile that can react with various nucleophiles to form sulfonamides, which are crucial in drug development.
Case Study: Synthesis of Antimicrobial Agents
Research has shown that derivatives of this compound exhibit significant antimicrobial activity. The sulfonamide derivatives synthesized from 5-chloro-3-isopropyl-1-methyl-1H-pyrazole have been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth .
Agrochemicals
The compound is also used in the development of agrochemical products, particularly herbicides and fungicides. The ability to modify its structure allows for the creation of compounds that can effectively target specific plant pathogens or weeds.
Table 1: Examples of Agrochemical Applications
Compound Name | Activity Type | Target Organism |
---|---|---|
Sulfonamide Derivative A | Herbicide | Broadleaf Weeds |
Sulfonamide Derivative B | Fungicide | Fungal Pathogens |
Sulfonamide Derivative C | Insecticide | Pests |
Material Science
In material science, this compound serves as a precursor for synthesizing polymers and other materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Study: Polymer Modification
Studies have demonstrated that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors, making them suitable for outdoor applications .
Comparison with Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
- 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness: 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that may lack one of these functional groups .
Biological Activity
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 145980-84-3, exhibits a range of pharmacological properties, making it a subject of interest for further research and development.
The molecular formula of this compound is , with a molar mass of approximately 257.14 g/mol. The compound has a predicted density of 1.52 g/cm³ and a boiling point around 343.1 °C .
Property | Value |
---|---|
Molecular Formula | C7H10Cl2N2O2S |
Molar Mass | 257.14 g/mol |
Density | 1.52 g/cm³ |
Boiling Point | 343.1 °C |
pKa | -4.24 |
Pharmacological Profile
The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds are known for their anti-inflammatory, analgesic, and antipyretic properties. Notably, pyrazole derivatives have been incorporated into various therapeutic agents such as celecoxib and phenylbutazone, which are used for treating pain and inflammation .
Recent studies indicate that this specific pyrazole derivative may exhibit:
- Anti-inflammatory Activity : Similar to other pyrazoles, it is hypothesized to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation.
- Antimicrobial Properties : Some studies suggest potential activity against bacterial strains, although specific data on this compound remains limited.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
Case Studies and Research Findings
A review of recent literature highlights various studies focusing on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis Methods : Recent advancements in synthetic pathways have allowed for the efficient production of pyrazole derivatives with varied substitutions that enhance biological activity .
- Biological Evaluation : In vitro studies have demonstrated that certain modifications in the pyrazole structure can significantly enhance its anti-inflammatory potency. For instance, substituents at specific positions on the pyrazole ring can alter its interaction with COX enzymes .
- Comparative Studies : Comparative analyses between different pyrazole derivatives have shown that structural modifications can lead to variations in biological activity, underscoring the importance of chemical structure in determining pharmacological effects .
Properties
IUPAC Name |
5-chloro-1-methyl-3-propan-2-ylpyrazole-4-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N2O2S/c1-4(2)5-6(14(9,12)13)7(8)11(3)10-5/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDFHUKYTJGTSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1S(=O)(=O)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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